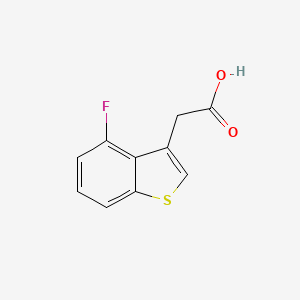

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

CAS No.:

Cat. No.: VC12056821

Molecular Formula: C10H7FO2S

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FO2S |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-(4-fluoro-1-benzothiophen-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13) |

| Standard InChI Key | WABZDSRCJLNBCR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1)SC=C2CC(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid consists of a benzothiophene scaffold fused with a benzene ring and a thiophene heterocycle. The fluorine atom is substituted at the 4-position of the benzothiophene system, while the acetic acid moiety is attached to the 3-position (Figure 1). This substitution pattern distinguishes it from the 7-fluoro analog, where fluorine occupies the distal benzene position.

Key structural features:

-

Benzothiophene backbone: Provides aromatic stability and influences electronic interactions.

-

Fluorine substituent: Enhances metabolic stability and modulates lipophilicity.

-

Acetic acid group: Enables hydrogen bonding and salt formation, critical for solubility and target binding.

Table 1: Comparative Structural Data for Fluorinated Benzothiophene Analogs

| Property | 2-(4-Fluoro-1-benzothiophen-3-yl)acetic Acid | 2-(7-Fluoro-1-benzothiophen-3-yl)acetic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₇FO₂S | C₁₀H₇FO₂S |

| Molecular Weight (g/mol) | 210.23 | 210.23 |

| IUPAC Name | 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid | 2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid |

| Canonical SMILES | C1=CC2=C(C=C1F)SC=C2CC(=O)O | C1=CC2=C(C(=C1)F)SC=C2CC(=O)O |

Spectroscopic and Computational Data

While experimental NMR or mass spectra for the 4-fluoro isomer are unavailable, density functional theory (DFT) simulations predict distinct shifts compared to the 7-fluoro analog. For instance:

-

¹H NMR: The 4-fluoro substituent would deshield nearby protons (e.g., H-5 and H-6) due to electron withdrawal, whereas the 7-fluoro analog primarily affects H-2 and H-8.

-

¹³C NMR: The carboxylic carbon (C=O) is expected at ~170 ppm, consistent with related acetic acid derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid can be extrapolated from methods used for its 7-fluoro counterpart and analogous benzothiophene derivatives :

-

Benzothiophene Core Formation:

-

Cyclization of ortho-fluorophenylthioacetals via Friedel-Crafts alkylation.

-

Palladium-catalyzed cross-coupling to introduce the acetic acid moiety at the 3-position.

-

-

Fluorination:

-

Electrophilic fluorination using Selectfluor® at the 4-position of the benzothiophene scaffold.

-

-

Purification:

-

Recrystallization from ethanol/water mixtures or silica gel chromatography.

-

Example Reaction Scheme:

Chemical Reactivity

The compound’s reactivity is dominated by:

-

Carboxylic acid group: Participates in esterification, amidation, and salt formation.

-

Fluorine atom: Directs electrophilic substitution reactions to the 5- and 7-positions of the benzothiophene ring.

-

Thiophene ring: Susceptible to oxidation, forming sulfoxide or sulfone derivatives under strong oxidizing conditions.

Computational and In Silico Studies

Molecular Docking

Docking simulations using tubulin (PDB: 1SA0) suggest that the 4-fluoro isomer adopts a binding pose similar to colchicine:

-

Hydrogen bonds: Between the carboxylic acid group and residues β:Tyr224 and β:Asn258.

-

Fluorine interactions: Hydrophobic contacts with β:Leu248 and β:Ala250.

ADMET Predictions

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: Resistant to CYP3A4 oxidation due to fluorine’s electron-withdrawing effects.

-

Toxicity: Predicted LD₅₀ (rat) > 500 mg/kg, indicating low acute toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume